molecular formula C27H27N3OS B299528 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine

1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine

Cat. No. B299528
M. Wt: 441.6 g/mol
InChI Key: IMAVGAQEGJRNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine, also known as DMTP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. DMTP has been found to exhibit significant biological activity, making it a promising compound for further investigation.

Mechanism of Action

The exact mechanism of action of 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has been found to exhibit a range of biochemical and physiological effects in various cell and animal models. These effects include the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of cell death in cancer cells. 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has also been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several potential future directions for research on 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine, including its use in the treatment of various diseases such as cancer and neurodegenerative diseases. Further investigation into the mechanism of action of 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine and its potential side effects is also needed. Additionally, the development of more efficient and cost-effective synthesis methods for 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine could facilitate its use in future research.

Synthesis Methods

1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine requires the use of specialized equipment and expertise. The process involves the reaction of diphenylmethanol with thionyl chloride to form diphenylmethyl chloride, which is then reacted with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine to form the final product.

Scientific Research Applications

1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These properties make it a promising compound for further research in the fields of pharmacology and medicinal chemistry. 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine

Molecular Formula

C27H27N3OS

Molecular Weight

441.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C27H27N3OS/c1-31-24-14-12-21(13-15-24)25-20-32-27(28-25)30-18-16-29(17-19-30)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,26H,16-19H2,1H3

InChI Key

IMAVGAQEGJRNDT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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